molecular formula C7H6NO6P B13436885 5-(5-Hydroxyl-Isoxazol-3-Yl)-Furan-2-Phosphonic Acid

5-(5-Hydroxyl-Isoxazol-3-Yl)-Furan-2-Phosphonic Acid

Cat. No.: B13436885
M. Wt: 231.10 g/mol
InChI Key: YKUMOJFFFVMJIE-UHFFFAOYSA-N
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Description

5-(5-Hydroxyl-Isoxazol-3-Yl)-Furan-2-Phosphonic Acid is a complex organic compound that features both isoxazole and furan rings, along with a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Hydroxyl-Isoxazol-3-Yl)-Furan-2-Phosphonic Acid typically involves multi-step organic synthesis techniques. The process often starts with the preparation of the isoxazole ring, followed by the introduction of the furan ring and the phosphonic acid group. Specific reagents and catalysts are used to facilitate these reactions, and the conditions must be carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including the use of continuous flow reactors and automated systems to optimize yield and purity. The process would also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Hydroxyl-Isoxazol-3-Yl)-Furan-2-Phosphonic Acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce an alcohol derivative.

Scientific Research Applications

5-(5-Hydroxyl-Isoxazol-3-Yl)-Furan-2-Phosphonic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(5-Hydroxyl-Isoxazol-3-Yl)-Furan-2-Phosphonic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-Isoxazole: Shares the isoxazole ring but lacks the furan and phosphonic acid groups.

    Furan-2-Phosphonic Acid: Contains the furan and phosphonic acid groups but lacks the isoxazole ring.

Uniqueness

5-(5-Hydroxyl-Isoxazol-3-Yl)-Furan-2-Phosphonic Acid is unique due to its combination of isoxazole, furan, and phosphonic acid groups. This unique structure imparts specific chemical and biological properties that are not found in the individual components or similar compounds.

Properties

Molecular Formula

C7H6NO6P

Molecular Weight

231.10 g/mol

IUPAC Name

[5-(5-oxo-2H-1,2-oxazol-3-yl)furan-2-yl]phosphonic acid

InChI

InChI=1S/C7H6NO6P/c9-6-3-4(8-14-6)5-1-2-7(13-5)15(10,11)12/h1-3,8H,(H2,10,11,12)

InChI Key

YKUMOJFFFVMJIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)P(=O)(O)O)C2=CC(=O)ON2

Origin of Product

United States

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